2,3,4-Trifluoro-6-nitroaniline
CAS No.: 148416-38-0
Cat. No.: VC21095481
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148416-38-0 |
|---|---|
| Molecular Formula | C6H3F3N2O2 |
| Molecular Weight | 192.1 g/mol |
| IUPAC Name | 2,3,4-trifluoro-6-nitroaniline |
| Standard InChI | InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 |
| Standard InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2,3,4-Trifluoro-6-nitroaniline (CAS Number: 148416-38-0) is an aromatic compound with a molecular formula of C6H3F3N2O2 and a molecular weight of 192.1 g/mol. The structure consists of a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, an amino group (-NH2), and a nitro group (-NO2) at position 6. This specific arrangement of functional groups creates a molecule with distinctive electronic properties due to the electron-withdrawing nature of both the fluorine atoms and the nitro group, coupled with the electron-donating properties of the amino group. The compound is also known by several synonyms including 6-nitro-2,3,4-trifluoroaniline and 2-nitro-4,5,6-trifluoroaniline .
The chemical structure of 2,3,4-Trifluoro-6-nitroaniline can be represented using various notation systems commonly used in chemistry. The SMILES notation for the compound is C1=C(C(=C(C(=C1F)F)F)N)N+[O-], which encodes the connectivity and arrangement of atoms in the molecule . The InChI (International Chemical Identifier) representation is InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2, providing a standardized way to represent the chemical structure . The InChIKey, ILENVKAVEFKZSD-UHFFFAOYSA-N, serves as a condensed digital representation of the compound, useful for database searches and chemical information retrieval .
The presence of three fluorine atoms in 2,3,4-Trifluoro-6-nitroaniline significantly influences its chemical behavior and reactivity. Fluorine, being the most electronegative element, creates a strong electron-withdrawing effect on the benzene ring, affecting the electron density distribution throughout the molecule. This electronic effect, combined with the electron-withdrawing nature of the nitro group and the electron-donating properties of the amino group, creates a complex electronic environment that can be exploited in various chemical reactions and applications . The specific positioning of these functional groups also influences the physical properties of the compound, making it suitable for specialized applications in chemical synthesis and material development .
Structural Characteristics
The structural features of 2,3,4-Trifluoro-6-nitroaniline provide it with unique chemical and physical properties. The three fluorine atoms create a region of high electronegativity on one side of the molecule, while the amino group provides a site for hydrogen bonding and nucleophilic reactions. The nitro group further enhances the electron-withdrawing characteristics of the molecule and can undergo various transformations, making the compound versatile in organic synthesis . This combination of functional groups creates a highly polarized molecule with distinct reactivity patterns that can be harnessed for specific chemical transformations.
Applications and Uses
2,3,4-Trifluoro-6-nitroaniline serves as a versatile compound with significant applications across multiple industries and research fields. In pharmaceutical development, this compound functions as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific diseases due to its unique electronic properties . The fluorinated structure provides enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs, making derivatives of this compound potentially valuable in drug design and development. The specific arrangement of functional groups in 2,3,4-Trifluoro-6-nitroaniline allows for selective chemical modifications, enabling the creation of diverse pharmaceutical compounds with tailored properties and activities .
In agricultural chemistry, 2,3,4-Trifluoro-6-nitroaniline is utilized in the formulation of agrochemicals, including herbicides and fungicides, enhancing crop protection and yield by targeting specific plant pathogens . The fluorinated structure contributes to the biological activity and stability of these agricultural compounds, potentially improving their effectiveness in pest control while reducing environmental persistence. Recent studies have also investigated the antimicrobial properties of trifluoroaniline derivatives against various microbial species, suggesting potential applications in controlling agricultural pathogens . The development of new agricultural chemicals based on 2,3,4-Trifluoro-6-nitroaniline and related compounds continues to be an active area of research.
The material science field benefits from 2,3,4-Trifluoro-6-nitroaniline through its application in the development of advanced materials such as polymers and coatings. The fluorinated structure offers improved chemical resistance and thermal stability, properties that are highly desirable in materials exposed to harsh environmental conditions . When incorporated into polymer structures, the compound can enhance the physical and chemical properties of the resulting materials, including resistance to degradation by UV radiation, chemicals, and heat. Additionally, the unique electronic properties of 2,3,4-Trifluoro-6-nitroaniline make it potentially useful in the development of electronic materials and devices, where specific electronic characteristics are required for optimal performance .
Synthesis and Production Methods
The synthesis of 2,3,4-Trifluoro-6-nitroaniline can be approached through various synthetic routes, with different starting materials and reaction conditions. One potential synthetic pathway involves the nitration of 2,3,4-trifluoroaniline, which itself can be synthesized from appropriate fluorinated precursors. Patents describe methods for synthesizing 2,3,4-trifluoroaniline, which can serve as a key precursor to 2,3,4-Trifluoro-6-nitroaniline .
A patent (CN103497111A) describes a synthetic method for 2,3,4-trifluoroaniline, which could serve as a precursor to 2,3,4-Trifluoro-6-nitroaniline. According to this patent, tetrafluorobenzene is used as the initial raw material, which is a byproduct during the preparation of pentafluorobenzene from benzene by fluorination . In the presence of a solvent and liquefied ammonia, 2,3,4-trifluoroaniline is synthesized at high temperature, with a reported product yield of 91% . This high-yielding synthesis of the precursor compound suggests that the subsequent nitration to produce 2,3,4-Trifluoro-6-nitroaniline could be a viable and efficient synthetic route.
Another patent (CN104961638A) also describes a synthetic method for 2,3,4-trifluoroaniline, emphasizing the simplicity of the process and its ease of operation . According to this patent, the reaction involves adding 1,2,3,4-tetrafluorobenzene, a solvent, and a catalyst to an autoclave, cooling to below 15°C, filling with nitrogen to replace air, evacuating, and then filling with metered liquefied ammonia . The reaction mixture is heated to 182-245°C and allowed to react for 38-70 hours, after which it is cooled, emptied, and treated with liquid caustic soda to obtain the product . This detailed procedure provides valuable insights into the industrial-scale production of 2,3,4-trifluoroaniline.
For the nitration step to convert 2,3,4-trifluoroaniline to 2,3,4-Trifluoro-6-nitroaniline, traditional nitration methods using nitric acid and sulfuric acid mixtures could be employed, with careful control of conditions to ensure regioselectivity toward the desired position on the aromatic ring. The regioselectivity would be influenced by the electronic effects of the existing fluorine substituents and the amino group, as well as by the reaction conditions such as temperature, solvent, and the nitrating agent used .
Future Research Directions
Future research on 2,3,4-Trifluoro-6-nitroaniline could focus on expanding its applications in various fields and addressing current knowledge gaps. In pharmaceutical research, further investigation into the potential of this compound as a building block for drug synthesis could lead to the development of novel therapeutic agents with improved properties. Structure-activity relationship studies involving 2,3,4-Trifluoro-6-nitroaniline and its derivatives could provide valuable insights into the influence of fluorine substitution patterns on biological activity and drug-like properties.
In material science, there is potential for further exploration of 2,3,4-Trifluoro-6-nitroaniline as a component in advanced materials with enhanced properties. Research could focus on incorporating this compound into polymer structures to improve their chemical resistance, thermal stability, and other physical properties . The development of new synthetic methods to functionalize 2,3,4-Trifluoro-6-nitroaniline at specific positions could expand the range of derivatives available for material applications.
In analytical chemistry, 2,3,4-Trifluoro-6-nitroaniline could be further developed as a standard or reference material for specific analytical applications. Research into the derivatization of this compound for enhanced detection sensitivity or selectivity could improve its utility in analytical methods . The unique spectroscopic properties of this compound, particularly in fluorine NMR spectroscopy, could be exploited for specialized analytical applications requiring distinctive reference signals or internal standards.
Environmental research related to 2,3,4-Trifluoro-6-nitroaniline could focus on understanding its fate and behavior in different environmental compartments, its potential for bioaccumulation in organisms, and its ecotoxicological effects on various species. This information would be valuable for environmental risk assessments and for developing effective remediation strategies for environments potentially contaminated with this compound or similar fluorinated aromatic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume